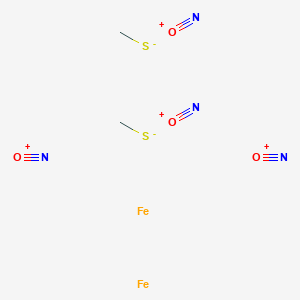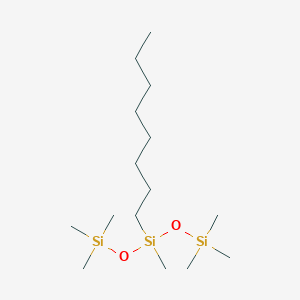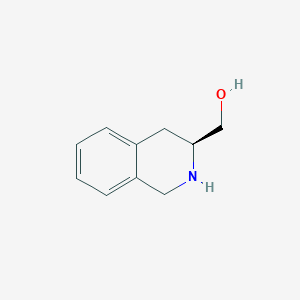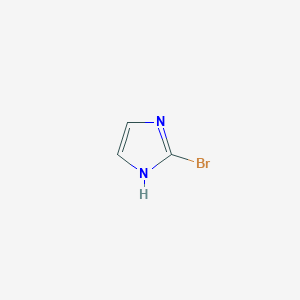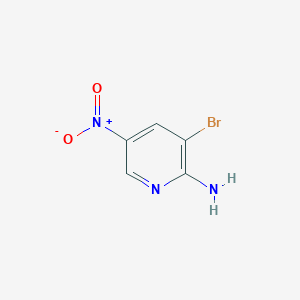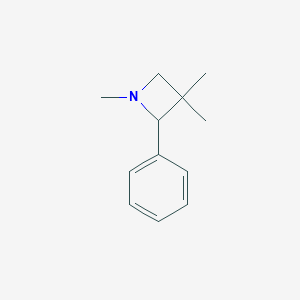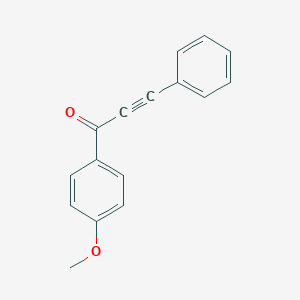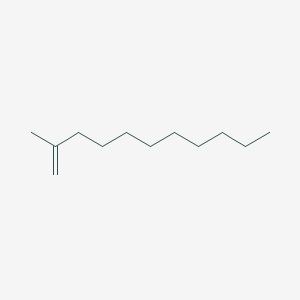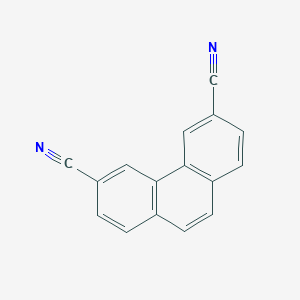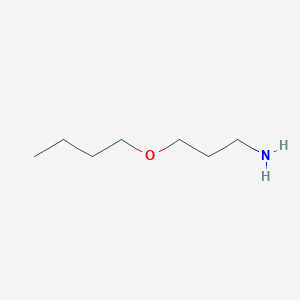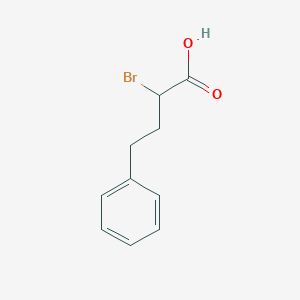
(3-Chloropropyl)ethyl(methyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Chloropropyl)ethyl(methyl)amine is an organic compound with the molecular formula C6H14ClN. It is a derivative of amine, characterized by the presence of a chlorine atom attached to a propyl group, which is further connected to an ethyl and a methyl group. This compound is often used in various chemical reactions and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloropropyl)ethyl(methyl)amine typically involves the reaction of 3-chloropropylamine with ethyl iodide and methyl iodide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic substitution reactions.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, ensuring higher yields and purity of the final product.
化学反応の分析
Types of Reactions: (3-Chloropropyl)ethyl(methyl)amine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary or secondary amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or primary amines under basic conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst.
Major Products Formed:
Nucleophilic Substitution: Depending on the nucleophile, products such as 3-hydroxypropylamine, 3-cyanopropylamine, or other substituted amines are formed.
Oxidation: Products include amides or nitriles.
Reduction: Primary or secondary amines are the major products.
科学的研究の応用
(3-Chloropropyl)ethyl(methyl)amine has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its amine functionality.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting the central nervous system.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of (3-Chloropropyl)ethyl(methyl)amine involves its interaction with various molecular targets, including enzymes and receptors. The chlorine atom and the amine group play crucial roles in its binding affinity and reactivity. The compound can act as a nucleophile, attacking electrophilic centers in biological molecules, leading to inhibition or activation of specific pathways.
類似化合物との比較
(3-Chloropropyl)amine: Lacks the ethyl and methyl groups, making it less versatile in chemical reactions.
(3-Chloropropyl)methylamine: Contains only a methyl group, limiting its applications compared to (3-Chloropropyl)ethyl(methyl)amine.
(3-Chloropropyl)ethylamine: Contains only an ethyl group, offering fewer reaction sites.
Uniqueness: this compound is unique due to the presence of both ethyl and methyl groups, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable compound in both research and industrial applications.
特性
IUPAC Name |
3-chloro-N-ethyl-N-methylpropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14ClN/c1-3-8(2)6-4-5-7/h3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUIVNAFFLBTLTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CCCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
